3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The specific structure of this compound includes a pyrimidoindole core, which is known for its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one can be achieved through various synthetic routes. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . Industrial production methods often utilize multicomponent reactions due to their efficiency and ability to produce complex molecules in a single step .
Chemical Reactions Analysis
3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various alkylating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have shown potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . Its unique structure allows it to bind with high affinity to multiple receptors, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell growth, survival, and metabolism . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one can be compared with other similar compounds such as pyridazino[4,5-b]indole and tetrahydro-4H-indol-4-one derivatives . These compounds share similar structural motifs and biological activities but differ in their specific chemical properties and applications. For example, pyridazino[4,5-b]indole derivatives are known for their anti-cancer and anti-HIV activities , while tetrahydro-4H-indol-4-one derivatives are used in the treatment of schizophrenia and as GABA receptor agonists .
Properties
Molecular Formula |
C19H17N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-(2-phenylpropyl)-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C19H17N3O/c1-13(14-7-3-2-4-8-14)11-22-12-20-17-15-9-5-6-10-16(15)21-18(17)19(22)23/h2-10,12-13,21H,11H2,1H3 |
InChI Key |
AVMMZXQPODAEET-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC2=C(C1=O)NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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